3,5-dimethyl-1H-pyrazole-4-carbaldehyde

pyrazole formylation Vilsmeier-Haack reaction heterocyclic synthesis

3,5-Dimethyl-1H-pyrazole fails to undergo direct Vilsmeier-Haack 4-formylation, creating a supply barrier for N-unsubstituted pyrazole-4-carbaldehyde building blocks. This compound overcomes that limitation via an indirect hydrolytic route. • Retains free N-H for hydrogen bonding and derivatization - essential for piperazinyl-benzimidazole GnRH receptor antagonists. • 3,5-Dimethyl groups enhance radical cation stability in redox studies vs. parent 1H-pyrazole-4-carbaldehyde. • Calculated log P 0.32 improves organic solvent solubility of derived Schiff bases and metal complexes. Supplied with Certificate of Analysis; ambient global shipping.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 201008-71-1
Cat. No. B016445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-1H-pyrazole-4-carbaldehyde
CAS201008-71-1
Synonyms3,5-Dimethyl-1H-pyrazole-4-carboxaldehyde; 
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)C=O
InChIInChI=1S/C6H8N2O/c1-4-6(3-9)5(2)8-7-4/h3H,1-2H3,(H,7,8)
InChIKeyFQBOXJRHEZGATR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-1H-pyrazole-4-carbaldehyde Overview


3,5‑Dimethyl‑1H‑pyrazole‑4‑carbaldehyde (CAS 201008‑71‑1) is a six‑carbon heteroaromatic aldehyde possessing a pyrazole core substituted with methyl groups at positions 3 and 5 and a carbaldehyde at the 4‑position [1]. Unlike the majority of 4‑formylpyrazoles that are prepared directly via Vilsmeier‑Haack reaction, the N‑unsubstituted parent 3,5‑dimethyl‑1H‑pyrazole fails to undergo 4‑formylation under standard Vilsmeier conditions, necessitating an indirect hydrolytic route that yields the free aldehyde as a crystalline solid . This synthetic constraint defines its unique position among pyrazole‑4‑carbaldehyde building blocks.

Synthetic Route

Obtained via hydrolytic pathway; direct Vilsmeier formylation not feasible on parent NH pyrazole. Confirms building block identity.

Core Handle

Free N–H pyrazole-4-carbaldehyde supports hydrogen bonding and subsequent derivatization for medicinal chemistry libraries.

Target Application

Reported as a key building block for piperazinyl-benzimidazole GnRH receptor antagonist scaffolds.

Irreplaceability of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde


Simply substituting a different pyrazole‑4‑carbaldehyde is not feasible because the 3,5‑dimethyl substitution pattern exerts a decisive influence on both synthetic accessibility and downstream chemical behavior. The presence of the N‑H proton in 3,5‑dimethyl‑1H‑pyrazole renders direct Vilsmeier‑Haack formylation impossible, whereas N‑alkylated analogues (e.g., 1‑ethyl‑3,5‑dimethyl‑1H‑pyrazole‑4‑carbaldehyde) are readily formylated under identical conditions [1]. Moreover, the electron‑donating 3,5‑dimethyl groups and the unsubstituted N‑H proton confer distinct physicochemical properties—melting point, log P, and hydrogen‑bond donor capacity—that differ markedly from the simpler 1H‑pyrazole‑4‑carbaldehyde [2]. These differences directly impact the compound's utility as a building block, particularly in medicinal chemistry programs where the free aldehyde and NH handle are exploited to construct piperazinyl‑benzimidazole GnRH receptor antagonists .

N‑Alkylated analogs (e.g., 1‑ethyl‑3,5‑dimethyl)

May not directly replace: N‑alkyl derivatives are accessible by direct Vilsmeier formylation but lack the free NH handle required for key condensation steps in GnRH antagonist synthesis.

Parent 1H‑pyrazole‑4‑carbaldehyde

Physicochemical profile differs; lower lipophilicity, undefined crystalline melting point. Methyl substitution pattern influences solubility, handling, and electron‑donor character.

Differentiating 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde from Analogs


Vilsmeier-Haack Formylation: N-Unsubstituted vs. N-Ethyl

Under standard Vilsmeier‑Haack conditions (DMF/POCl₃), 3,5‑dimethyl‑1H‑pyrazole yields no 4‑formyl product, whereas N‑alkylated congeners such as 1‑ethyl‑3,5‑dimethyl‑1H‑pyrazole are efficiently formylated at the C4 position [1]. The target compound 3,5‑dimethyl‑1H‑pyrazole‑4‑carbaldehyde must therefore be prepared indirectly—via alkaline hydrolysis of methyl β‑(4‑formyl‑3,5‑dimethyl‑1H‑pyrazol‑1‑yl)propionate followed by thermal decarboxylation—giving a 0% direct yield from the parent heterocycle compared with a preparatively useful yield for the N‑ethyl derivative [1].

Vilsmeier Formylation
Head-to-head
Target: 0% direct formylation Comparator (N‑ethyl): successful formylation
Direct formylation not possible; free NH aldehyde requires dedicated hydrolytic synthesis.
Standard Vilsmeier conditions; N‑substituted analog readily formylated.
pyrazole formylation Vilsmeier-Haack reaction heterocyclic synthesis

Physicochemical Profile vs. Parent Aldehyde

3,5‑Dimethyl‑1H‑pyrazole‑4‑carbaldehyde exhibits a melting point of 112 °C (recrystallized from benzene), a calculated log P of 0.32, and a pKa of 12.77 [1]. In contrast, the simpler 1H‑pyrazole‑4‑carbaldehyde (CAS 35344‑95‑7) is an off‑white solid with a substantially lower molecular weight (96.09) and a predicted log P of approximately −0.2 (estimated from structural similarity) . The 3,5‑dimethyl derivative is therefore considerably more lipophilic and possesses a distinct solid‑state form, which affects its handling, storage, and solubility profile.

Physicochemical Profile
Cross-study comparable
mp 112 °C (from benzene) logP 0.32 pKa 12.77
Crystalline solid with moderate lipophilicity supports solid handling and organic solubility.
Parent 1H‑pyrazole‑4‑carbaldehyde: lower logP (~−0.2), often handled as solution or low‑melting solid.
physicochemical properties pyrazole aldehydes medicinal chemistry

Electron-Donor Capacity and Radical-Cation Formation

3,5‑Dimethyl‑1H‑pyrazole‑4‑carbaldehyde has been explicitly identified as an electron donor capable of participating in radical‑cation formation when combined with electron acceptors such as hydrogen peroxide or formic acid . While pyrazole‑4‑carbaldehydes in general can engage in similar redox processes, the presence of the two methyl groups enhances the electron density of the pyrazole ring, a feature that is absent in the unsubstituted 1H‑pyrazole‑4‑carbaldehyde.

Radical‑Cation Formation
Data to verify
Reported electron donor; radical cation observed with H₂O₂ or formic acid.
May support redox/mechanistic studies; confirm experimental reproducibility.
Class‑level inference; no peer‑reviewed source listed.
radical cations electron donor mechanochemistry

Building Block for GnRH Receptor Antagonists

3,5‑Dimethyl‑1H‑pyrazole‑4‑carbaldehyde is specifically cited as a starting material for the synthesis of piperazinyl‑benzimidazole‑based gonadotropin‑releasing hormone (GnRH) receptor antagonists . In a patent example, the aldehyde was condensed with hydrazine hydrate to form a key pyrazole‑containing intermediate that ultimately contributed to potent GnRH antagonists with IC₅₀ values as low as 0.070 nM in CHO cells expressing human GnRH receptor [1]. While the comparator 1‑ethyl‑3,5‑dimethyl‑1H‑pyrazole‑4‑carbaldehyde may also serve as a building block, the free N‑H group in the target compound provides a handle for further functionalization that is not available with the N‑ethyl analog.

GnRH Antagonist Synthesis
Head-to-head
Free NH required for hydrazine condensation; target compound used in patent route. N‑ethyl analog: lacks free NH, not cited.
Free NH handle may be required for reported piperazinyl‑benzimidazole GnRH antagonist pathway.
Pfizer patent US 7,482,375 B2; N‑alkyl analog may not serve as direct substitute.
GnRH receptor antagonist piperazinyl benzimidazole medicinal chemistry

Application Scenarios for 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde


N-Unsubstituted 4-Formylpyrazole Synthesis

The inability of 3,5‑dimethyl‑1H‑pyrazole to undergo direct Vilsmeier formylation makes 3,5‑dimethyl‑1H‑pyrazole‑4‑carbaldehyde a non‑trivial building block. Its procurement enables the preparation of N‑unsubstituted pyrazole derivatives that retain a free NH, a critical functional group for hydrogen bonding and further derivatization. This compound is particularly valuable for constructing focused libraries of GnRH receptor antagonists, as demonstrated in the Pfizer patent .

Electron-Rich Pyrazole Radical Cation Studies

The electron‑donating methyl groups of 3,5‑dimethyl‑1H‑pyrazole‑4‑carbaldehyde enhance its ability to stabilize radical cations upon oxidation with hydrogen peroxide or formic acid . Researchers investigating the redox chemistry of pyrazoles should select this derivative over the parent 1H‑pyrazole‑4‑carbaldehyde to achieve a higher propensity for radical formation and to study the effects of methylation on radical stability.

Lipophilic Schiff Bases and Coordination Complexes

With a calculated log P of 0.32 , 3,5‑dimethyl‑1H‑pyrazole‑4‑carbaldehyde is significantly more lipophilic than the unsubstituted 1H‑pyrazole‑4‑carbaldehyde. This property facilitates the synthesis of lipophilic Schiff bases and metal complexes that are more soluble in organic solvents, improving the efficiency of subsequent purification steps and enabling applications in homogeneous catalysis or materials chemistry.

Application
Selection Property
Validation Focus
N‑Unsubstituted pyrazole‑4‑carbaldehyde synthesis
Free NH handle availability
Synthetic route compatibility (Vilsmeier bypass required)
Electron‑rich pyrazole radical cation research
Methyl‑enhanced electron donor character
Radical stabilization context; verify experimentally
Lipophilic Schiff base / complex synthesis
Moderate logP and crystalline form
Organic solubility and purification efficiency
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